molecular formula C16H29NO5S B13895431 (2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid CAS No. 2865073-31-8

(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid

Cat. No.: B13895431
CAS No.: 2865073-31-8
M. Wt: 347.5 g/mol
InChI Key: LISUMXRRLFDTRI-RNCIRGRRSA-N
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Description

The compound (2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound features a morpholine ring substituted with two methyl groups and a norbornane structure with a methanesulfonic acid group. The stereochemistry of the compound is specified by the (2S,6S) and (1R,4S) configurations, indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid involves multiple steps, including the formation of the morpholine ring and the norbornane structure. The morpholine ring can be synthesized through a cyclization reaction involving a diol and an amine under acidic conditions. The norbornane structure is typically prepared via a Diels-Alder reaction, followed by oxidation and sulfonation to introduce the methanesulfonic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives

Uniqueness

Properties

CAS No.

2865073-31-8

Molecular Formula

C16H29NO5S

Molecular Weight

347.5 g/mol

IUPAC Name

(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C10H16O4S.C6H13NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-5-3-7-4-6(2)8-5/h7H,3-6H2,1-2H3,(H,12,13,14);5-7H,3-4H2,1-2H3/t7-,10-;5-,6-/m00/s1

InChI Key

LISUMXRRLFDTRI-RNCIRGRRSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC1CNCC(O1)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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